molecular formula C11H8FN5O2 B1417531 7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 887031-67-6

7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B1417531
CAS RN: 887031-67-6
M. Wt: 261.21 g/mol
InChI Key: WVWHNVZWMSFXLK-UHFFFAOYSA-N
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Description

7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This compound is part of an enormous family of N-heterocyclic compounds that have a significant impact in medicinal chemistry .


Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A microwave-assisted copper-catalyzed approach has been used for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . In the crystal structure of a related compound, the dihedral angles between the benzene ring and pyrazolopyrimidine are 53.618 (162)° .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

Scientific Research Applications

Anticancer Activity

This compound has shown potential as an antitumor scaffold . Its structural motif, being a fused, rigid, and planar N-heterocyclic system, contains both pyrazole and pyrimidine rings, which are significant in medicinal chemistry . The anticancer potential of this compound is due to its ability to act as an enzymatic inhibitor, which could lead to the design of new drugs with the pyrazolo[1,5-a]pyrimidine core .

Enzymatic Inhibitory Activity

The compound’s derivatives are known for their enzymatic inhibitory activity . This is crucial for the development of new medications, especially for diseases where enzyme malfunction or overactivity is a factor .

Photophysical Properties

In material science, the compound’s derivatives have attracted attention due to their significant photophysical properties . These properties are essential for the development of new materials with specific light absorption and emission characteristics .

Synthetic Versatility

The synthetic versatility of this compound allows for structural modifications, which is highly beneficial for combinatorial library design and drug discovery. It enables the creation of a variety of derivatives with potential pharmacological activities .

Drug Design

Due to its structural features, this compound is a privileged scaffold for drug design. Its ability to be post-functionalized improves structural diversity and enhances the potential for discovering new therapeutic agents .

Material Science Applications

The compound’s derivatives have potential applications in material science, particularly in the creation of new materials with desirable electronic and optical properties .

Organic Synthesis

This compound plays a role in organic synthesis, providing a functional scaffold that can be further modified to produce a wide range of organic compounds .

Combinatorial Chemistry

Lastly, the compound is used in combinatorial chemistry to generate diverse molecular libraries. These libraries are screened for compounds with desirable biological activities, accelerating the drug discovery process .

Mechanism of Action

While the specific mechanism of action for 7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is not mentioned in the search results, Pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Future Directions

The synthetic transformations involving Pyrazolo[1,5-a]pyrimidines still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . Future research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5O2/c12-7-4-2-1-3-6(7)9-5-8(10(18)19)13-11-14-15-16-17(9)11/h1-5,9H,(H,18,19)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWHNVZWMSFXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C=C(NC3=NN=NN23)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Fluorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 2
7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 3
7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 4
7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 5
7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 6
7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

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